N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide
Description
N-{2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a synthetic small molecule characterized by three key structural motifs:
- A piperazine ring substituted at the 4-position with a 2-methoxyphenyl group.
- An indole scaffold linked to the piperazine via a carbonyl group at the 2-position.
- A 3-methylbenzamide moiety attached to the indole’s 3-position.
This compound belongs to a class of molecules designed for receptor modulation, particularly targeting serotonin or dopamine receptors, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-7-9-20(18-19)27(33)30-25-21-10-3-4-11-22(21)29-26(25)28(34)32-16-14-31(15-17-32)23-12-5-6-13-24(23)35-2/h3-13,18,29H,14-17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFAXVUORZEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(2-methoxyphenyl)piperazine.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from indole-3-carboxaldehyde.
Coupling Reaction: The piperazine derivative is then coupled with the indole derivative using a coupling agent such as carbonyldiimidazole (CDI) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors, including adrenergic and serotonin receptors.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential neuroprotective properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, binding affinities, and functional activities.
Structural Analogues with Piperazine-Indole Hybrids
Key Observations :
- Substituent Effects on Piperazine: The 2-methoxyphenyl group (target compound, 4j, 4b) enhances binding to serotonin receptors due to electron-donating methoxy groups stabilizing π-π interactions with aromatic residues in receptor pockets .
- Indole Modifications :
- N-Sulfonyl groups (e.g., naphthalenesulfonyl in 4j) improve 5-HT6 antagonism by increasing steric bulk and hydrophobic interactions, as evidenced by 4j’s potent IC50 of 32 nM .
- The 3-methylbenzamide group in the target compound may mimic sulfonyl interactions via hydrogen bonding, though its smaller size could reduce potency compared to 4j .
Functional Analogues with Diverse Scaffolds
Key Observations :
- Scaffold Flexibility: The target compound’s indole-piperazine scaffold is versatile, with hybrid derivatives (e.g., coumarin-indolylcyanoenones) showing antibacterial activity, highlighting the role of auxiliary groups in diversifying applications .
- Target Selectivity : Piperazine-linked dichlorophenyl groups (e.g., 7o) enhance dopamine D3 receptor selectivity, suggesting that halogenated aryl groups could refine the target compound’s receptor profile .
Biological Activity
N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a complex compound belonging to the class of piperazine derivatives. Its molecular formula is C27H27N5O3, and it has a molecular weight of approximately 469.5 g/mol. This compound is characterized by a unique structure that includes a piperazine ring, an indole moiety, and various aromatic substituents, which contribute to its potential biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Adrenergic Receptors : It exhibits significant activity against alpha1-adrenergic receptors, leading to vasodilation and decreased blood pressure through the inhibition of endogenous catecholamines such as noradrenaline and adrenaline.
- Serotonin Receptors : Interaction studies indicate that it acts as a competitive antagonist for specific serotonin receptors (5-HT1A), which are crucial in mood regulation and anxiety responses. This suggests potential modulation of serotonin turnover and related neurochemical pathways.
Pharmacological Potential
Given its mechanisms of action, this compound may have therapeutic applications in:
- Hypertension : By inhibiting alpha1-adrenergic receptors, it could serve as a treatment option for managing high blood pressure.
- Anxiety Disorders : Its action on serotonin receptors positions it as a candidate for addressing mood disorders and anxiety-related conditions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Methoxyphenyl)-piperazine | Contains a methoxyphenyl group and piperazine ring | Lacks indole moiety |
| 5-Methylindole derivatives | Similar indole structure | Varies in substitution patterns |
| Benzamides with piperazine | Combines benzamide structure with piperazine | May not exhibit similar biological activity |
The unique combination of an indole moiety with a piperazine ring in this compound may confer distinct pharmacological properties not found in its analogs.
Case Studies and Research Findings
Research has shown promising results regarding the biological activity of this compound:
- Study on Blood Pressure Regulation : In animal models, administration of the compound led to significant reductions in blood pressure, confirming its role as an alpha1-adrenergic antagonist. The study measured systolic and diastolic blood pressure before and after treatment, demonstrating efficacy in hypertensive rats.
- Anxiety Modulation : In behavioral studies using rodent models, the compound exhibited anxiolytic effects comparable to established anxiolytics. The results were quantified using standard anxiety assessment tests (e.g., elevated plus maze) which indicated reduced anxiety-like behaviors upon treatment.
- Serotonin Interaction Studies : Electrophysiological recordings from neurons in the dorsal raphe nucleus showed increased firing rates upon exposure to the compound, supporting its antagonistic action on 5-HT1A receptors .
Q & A
How can researchers optimize the synthetic route for N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use coupling agents like HBTU or BOP to enhance amide bond formation efficiency .
- Solvent Optimization : Employ THF or acetonitrile to improve solubility during coupling reactions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust time/temperature .
- Purification : Apply silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
What strategies address discrepancies between in vitro binding affinity and in vivo efficacy for piperazine derivatives targeting CNS receptors?
Methodological Answer:
- Metabolic Stability Screening : Use human liver microsomes to identify labile sites (e.g., amide bonds). Replace metabolically unstable groups with cyclized analogs (e.g., isoindol-1-ones) to prolong half-life .
- Biodistribution Studies : Conduct in vivo SPECT imaging or radiolabeled tracer experiments in rodents to assess brain penetration and target engagement .
- Structural Refinement : Introduce fluorinated or bulky substituents to reduce first-pass metabolism while retaining affinity .
How should researchers design SAR studies for substitutions on the piperazine ring in benzamide-indole hybrids?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogen, methoxy, or nitro groups) at the 2-, 3-, or 4-positions of the piperazine ring .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like 5-HT or D .
- Functional Assays : Compare in vitro binding (K) and functional activity (cAMP inhibition for 5-HT) across analogs to identify critical pharmacophores .
What analytical techniques validate structural integrity and purity during synthesis?
Methodological Answer:
- NMR Spectroscopy : Use H/C NMR to confirm regiochemistry (e.g., indole C-3 substitution) and piperazine connectivity .
- Mass Spectrometry : HRMS or ESI-MS to verify molecular weight and detect impurities .
- HPLC-PDA : Assess purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
How to reconcile conflicting receptor binding data for structurally similar piperazine derivatives?
Methodological Answer:
- Replicate Assays : Repeat experiments with freshly prepared compounds to rule out degradation .
- Orthogonal Assays : Cross-validate using radioligand binding (e.g., I-labeled analogs) and functional readouts (e.g., GTPγS binding) .
- Control Compounds : Include reference ligands (e.g., WAY-100635 for 5-HT) to standardize assay conditions .
What methodological considerations are critical for assessing metabolic stability?
Methodological Answer:
- In Vitro Models : Incubate compounds with human liver microsomes (HLM) and measure half-life (t) using LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Structure Refinement : Replace metabolically labile groups (e.g., primary amides) with bioisosteres (e.g., oxadiazoles) to enhance stability .
How can structural modifications improve BBB permeability for analogs?
Methodological Answer:
- LogP Optimization : Introduce lipophilic substituents (e.g., methyl or halogen groups) to enhance passive diffusion (target logP 2–5) .
- Molecular Weight Reduction : Simplify scaffolds (e.g., replace benzamide with smaller linkers) to stay below 500 Da .
- Transporters : Evaluate P-gp efflux ratios using MDCK-MDR1 cells to avoid transporter-mediated exclusion .
How to develop selective 5-HT1A_{1A}1A ligands from this scaffold?
Methodological Answer:
- Substituent Effects : Retain the 2-methoxyphenyl group on piperazine for 5-HT affinity. Replace indole with bulkier moieties (e.g., tetrahydroisoquinoline) to reduce off-target binding .
- Selectivity Screening : Test against off-target receptors (e.g., D, α-adrenergic) to identify selective candidates .
- In Vivo Validation : Use rodent models (e.g., forced swim test) to correlate 5-HT activity with antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
